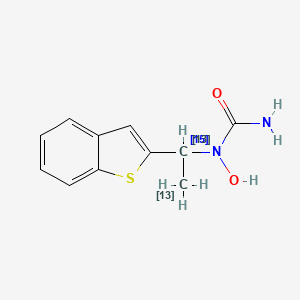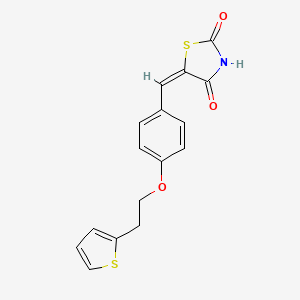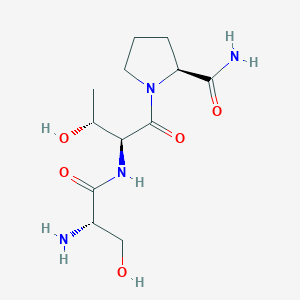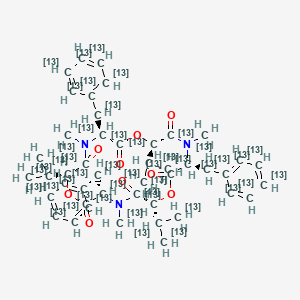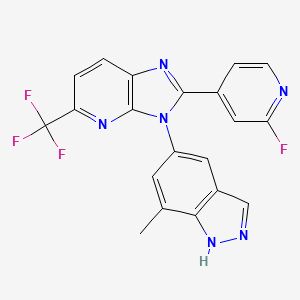
AMPA receptor modulator-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMPA receptor modulator-5 is a compound that belongs to the class of positive allosteric modulators of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that mediate fast synaptic transmission in the central nervous system. These receptors play a crucial role in synaptic plasticity, learning, and memory. Positive allosteric modulators enhance the activity of AMPA receptors by increasing the duration of the glutamate-induced inward current and slowing down the deactivation or desensitization rates of the AMPA ion channel .
Vorbereitungsmethoden
The synthesis of AMPA receptor modulator-5 involves several steps, including the formation of tricyclic cage and indane fragments necessary for binding with the target receptor. The synthetic approaches to this compound have been optimized to ensure high potency and specificity. The preparation methods typically involve cross-coupling reactions and heterogeneous hydrogenation . Industrial production methods for AMPA receptor modulators often involve large-scale synthesis using similar reaction conditions, with a focus on optimizing yield and purity.
Analyse Chemischer Reaktionen
AMPA receptor modulator-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentoxide, sodium hydroxide, magnesium sulfate, hydrazine hydrate, methanol, ethanol, n-hexane, ethyl acetate, tetrahydrofuran, and dichloromethane . The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced or altered physiological activity.
Wissenschaftliche Forschungsanwendungen
AMPA receptor modulator-5 has a wide range of scientific research applications. In chemistry, it is used to study the binding affinity and functional activity of AMPA receptors. In biology, it is used to investigate the role of AMPA receptors in synaptic transmission and plasticity. In medicine, AMPA receptor modulators are being explored as potential treatments for neurological disorders such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder, and drug dependence . Additionally, these compounds have applications in the pharmaceutical industry for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of AMPA receptor modulator-5 involves its binding to specific sites on the AMPA receptor, which enhances the receptor’s response to glutamate. This positive modulation increases the duration of the glutamate-induced inward current and slows down the deactivation or desensitization rates of the AMPA ion channel . The molecular targets of this compound include the various subunits of the AMPA receptor, and the pathways involved are primarily related to glutamatergic neurotransmission.
Vergleich Mit ähnlichen Verbindungen
AMPA receptor modulator-5 is unique in its high potency and specificity for AMPA receptors. Similar compounds include other positive allosteric modulators of AMPA receptors, such as derivatives of 3,7-diazabicyclo [3.3.1]nonanes and various benzodioxole derivatives . These compounds share similar mechanisms of action but may differ in their binding affinities, pharmacokinetic properties, and therapeutic potential.
Eigenschaften
Molekularformel |
C20H12F4N6 |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
2-(2-fluoropyridin-4-yl)-3-(7-methyl-1H-indazol-5-yl)-5-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H12F4N6/c1-10-6-13(7-12-9-26-29-17(10)12)30-18(11-4-5-25-16(21)8-11)27-14-2-3-15(20(22,23)24)28-19(14)30/h2-9H,1H3,(H,26,29) |
InChI-Schlüssel |
LXHKHYCZDVAWMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NN=C2)N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C5=CC(=NC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

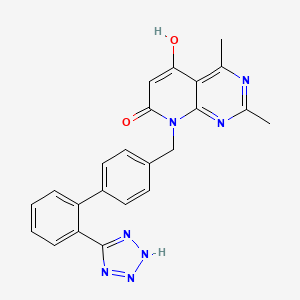
![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)
